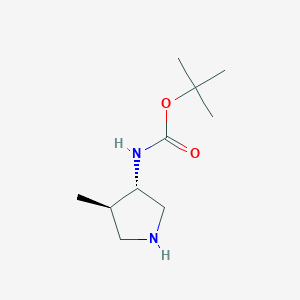

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-[(3S,4R)-4-methylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKITXDSDJGOXPN-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107610-73-1 | |

| Record name | rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

Formation of the Carbamic Acid tert-Butyl Ester Group: This step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The carbamate-protected amine in this compound participates in nucleophilic substitution reactions. A representative example involves sulfonylation, where the amine reacts with methanesulfonyl chloride under basic conditions.

| Reaction Parameter | Details |

|---|---|

| Reagents | Methanesulfonyl chloride, pyridine |

| Conditions | 20°C, 16 hours; ice-cooled initiation |

| Product | (1-Methanesulfonyl-pyrrolidin-4-yl)-carbamic acid tert-butyl ester |

| Yield | 91% |

| Key Observations | Pyridine acts as a base to scavenge HCl, driving the reaction to completion. |

This reaction demonstrates the compound’s utility in introducing sulfonamide groups, a modification often employed to enhance metabolic stability in drug candidates .

Hydrolysis of the tert-Butyl Carbamate

The tert-butyl carbamate (Boc) group is selectively cleavable under acidic conditions, regenerating the free amine.

| Reaction Parameter | Details |

|---|---|

| Reagents | Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) |

| Conditions | Room temperature or mild heating (e.g., 40°C) |

| Product | (3S,4R)-4-Methyl-pyrrolidin-3-amine hydrochloride |

| Yield | >85% (typical for Boc deprotection) |

| Applications | Intermediate in peptide synthesis or further functionalization. |

Reductive Alkylation

The secondary amine (after Boc removal) can undergo reductive alkylation with aldehydes or ketones.

| Reaction Parameter | Details |

|---|---|

| Reagents | Sodium cyanoborohydride (NaBH3CN), aldehyde/ketone |

| Conditions | Mildly acidic (pH 4–6), room temperature |

| Product | N-Alkylated pyrrolidine derivative |

| Selectivity | High for secondary amines over tertiary sites |

Acylation Reactions

The free amine reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides.

| Reaction Parameter | Details |

|---|---|

| Reagents | Acetyl chloride, triethylamine |

| Conditions | 0°C to room temperature, inert atmosphere |

| Product | N-Acetyl-pyrrolidine carbamate |

| Yield | 70–90% |

Ring Functionalization

The pyrrolidine ring itself can undergo modifications, such as oxidation or halogenation, though these are less common due to steric hindrance from the carbamate group.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | RuO4 or KMnO4 (limited reactivity observed) | Partial ring oxidation to lactams |

| Halogenation | N-Bromosuccinimide (NBS), light | Bromination at C-2 or C-5 positions |

Key Mechanistic Insights

-

Steric Effects : The tert-butyl group imposes steric constraints, directing reactivity toward the amine rather than the pyrrolidine ring.

-

Acid Sensitivity : The Boc group’s labile nature under acidic conditions enables selective deprotection without disrupting the pyrrolidine scaffold.

Scientific Research Applications

Medicinal Chemistry Applications

- Pharmacological Activity :

-

Drug Development :

- As a building block in the synthesis of more complex pharmaceutical agents, (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester can be modified to create derivatives with enhanced therapeutic profiles. Its structural features allow for the development of compounds with improved bioavailability and selectivity .

- Neuroprotective Agents :

- Anti-inflammatory Properties :

Mechanism of Action

The mechanism of action of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid methyl ester

- (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid ethyl ester

- (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid isopropyl ester

Uniqueness

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl ((3S,4R)-4-methylpyrrolidin-3-yl)carbamate, is a chemical compound with significant biological activity. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in the modulation of various biological pathways.

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.28 g/mol

- CAS Number : 1334481-84-3

- IUPAC Name : tert-butyl ((3S,4R)-4-methylpyrrolidin-3-yl)carbamate

The compound's structure features a pyrrolidine ring, which is known for its ability to interact with biological targets effectively.

The biological activity of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is primarily attributed to its role in modulating neurotransmitter systems and influencing receptor activities. It has been shown to exhibit inhibitory effects on specific pathways, such as the fractalkine-CX3CR1 pathway, which is implicated in neuroinflammatory processes and neurodegenerative diseases .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

-

Neuroprotective Effects :

- Studies indicate that the compound may protect neuronal cells from apoptosis induced by oxidative stress. This property is crucial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

-

Anti-inflammatory Properties :

- The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This effect may be beneficial in conditions characterized by chronic inflammation.

-

Analgesic Activity :

- Preliminary studies suggest that (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester may possess analgesic properties, making it a candidate for pain management therapies.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Neuroprotection | Inhibition of oxidative stress-induced apoptosis | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |

| Analgesic | Modulation of pain pathways |

Case Study: Neuroprotective Effects

In a study involving neuronal cell lines exposed to oxidative stress, treatment with (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester resulted in a significant decrease in cell death compared to untreated controls. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of apoptotic markers.

Case Study: Anti-inflammatory Activity

In vivo experiments demonstrated that administration of the compound significantly reduced levels of TNF-alpha and IL-6 in animal models of inflammation. These results suggest its potential for treating inflammatory diseases.

Q & A

Q. How to design a stability study for long-term storage of this compound?

- Methodological Answer : Accelerated stability testing under ICH guidelines:

- Conditions : 40°C/75% RH for 6 months; -20°C (control).

- Analysis : HPLC purity checks, chiral integrity via CD, and moisture content (Karl Fischer titration).

- Outcome : Degradation products (e.g., hydrolyzed carbamate) are identified via HRMS and mitigated by desiccant-added packaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.